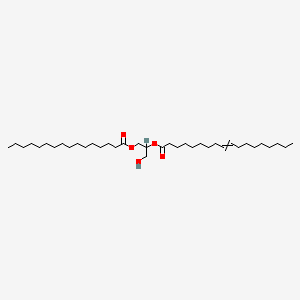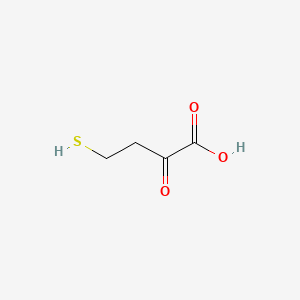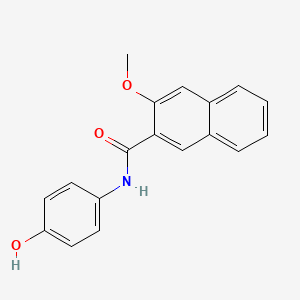
N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Scientific Research Applications
Synthesis and Biological Activities
Antiestrogenic Activity : The compound was involved in a study synthesizing dihydronaphthalene isomers with potent antiestrogenic activities demonstrated in rats and mice. The study highlighted the synthesis process, involving acylation and Grignard reaction, leading to compounds with high binding affinity to uterine cytosol estrogen receptors, surpassing that of estradiol (Jones et al., 1979).
Anti-inflammatory and Analgesic Agents : In the design and synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, including N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide analogs, the compounds exhibited significant anti-inflammatory and analgesic activities in vivo. This was assessed through carrageenan-induced hind paw edema and p-benzoquinone induced abdominal contraction tests in mice. The study aimed at developing non-ulcerogenic agents with a focus on novel compounds that showed promising results without inducing gastric lesions (Berk et al., 2009).
Chemopreventive Potential in Breast Cancer : A pilot trial investigated the safety, tolerability, and retinoid levels of N-(4-hydroxyphenyl) retinamide (a compound structurally related to N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide) in combination with tamoxifen in patients at high risk for developing invasive breast cancer. The study assessed the effects on dark adaptation, tissue biopsies, and retinoid plasma concentrations, finding the combination to have acceptable tolerability for high-risk patients (Conley et al., 2000).
Enhanced NK Activity in Chemoprevention : Research on the immunoenhancing effects of N-(4-hydroxyphenyl) retinamide, which shares a phenolic and naphthalene core with N-(4-hydroxyphenyl)-3-methoxy-2-naphthalenecarboxamide, showed an increase in NK cell activity in mastectomized women treated with the compound. This suggests a potential mechanism of action involving the immune system, particularly in cancer chemoprevention contexts (Villa et al., 1993).
properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)19-14-6-8-15(20)9-7-14/h2-11,20H,1H3,(H,19,21) |
InChI Key |
PWMNGETXBMRAEK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)O |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




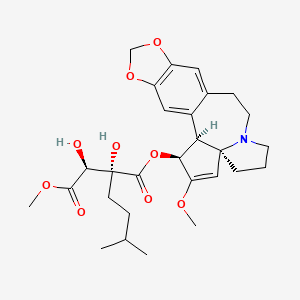
![1-Methyl-2-[(4-methyl-1-piperidinyl)methyl]-3-indolecarbonitrile](/img/structure/B1221805.png)
![2-[[5-(2-Furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1221806.png)
![N-[5-[[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1221807.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-phenylmethyl]-4-methylpiperidine](/img/structure/B1221808.png)
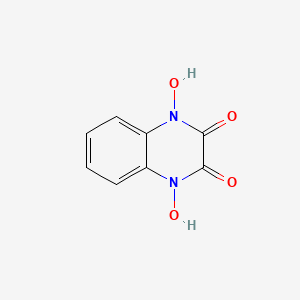
![2-[2-hydroxy-6,7-dimethoxy-4-(4-morpholinyl)-1-naphthalenyl]-N-phenylacetamide](/img/structure/B1221813.png)
![2-[(4-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1221815.png)



